Lonfuranacid A
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Overview
Description
Lonfuranacid A is a chemical compound with the molecular formula C12H20O5 It is known for its unique structure, which includes a hydroxy group and an oxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lonfuranacid A typically involves multi-step organic reactions. One common method includes the reaction of octanoic acid with a suitable oxolan derivative under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
Lonfuranacid A undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxolan ring can be reduced to form a more saturated compound.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a more saturated hydrocarbon.
Scientific Research Applications
Lonfuranacid A has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential therapeutic effects and use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Lonfuranacid A involves its interaction with specific molecular targets and pathways. The hydroxy group and oxolan ring play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical processes, making the compound valuable for research in enzymology and pharmacology.
Comparison with Similar Compounds
Similar Compounds
- 8-[(2R,3S)-3-Hydroxy-5-oxotetrahydro-2-furanyl]octanoic acid
- 8-[(2R,3S)-3-(8-Hydroxyoctyl)-2-oxiranyl]octanoic acid
Uniqueness
Lonfuranacid A is unique due to its specific stereochemistry and functional groups
Properties
IUPAC Name |
8-[(2R,3R)-3-hydroxy-5-oxooxolan-2-yl]octanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c13-9-8-12(16)17-10(9)6-4-2-1-3-5-7-11(14)15/h9-10,13H,1-8H2,(H,14,15)/t9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTMWYOARXNAKD-NXEZZACHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1=O)CCCCCCCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC1=O)CCCCCCCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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